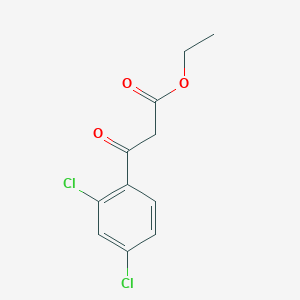

Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Overview

Description

Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (CAS: 60868-41-9) is a β-keto ester derivative featuring a 2,4-dichlorophenyl substituent. This compound is widely utilized as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmacologically active molecules. For example, it serves as a precursor in synthesizing Cdc7 kinase inhibitors, which are critical in cancer research due to their role in DNA replication regulation . Its structure combines a reactive β-keto ester group with electron-withdrawing chlorine atoms on the aromatic ring, enabling diverse reactivity in alkylation, cyclization, and condensation reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate typically involves the esterification of 3-(2,4-dichlorophenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms in the dichlorophenyl group.

Major Products:

Oxidation: Formation of 3-(2,4-dichlorophenyl)-3-oxopropanoic acid.

Reduction: Formation of ethyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate has been studied for its potential biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound exhibits significant inhibition against various bacterial strains, indicating its potential as an antimicrobial agent. A case study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, with varying degrees of inhibition based on structural modifications of the phenyl ring .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is employed in:

- Synthesis of Complex Molecules : this compound is utilized to create more complex structures through various chemical reactions such as oxidation and reduction.

Biochemical Assays

In biochemical research, this compound acts as a probe for studying enzyme inhibition mechanisms. Its structure allows it to bind to active sites of enzymes, providing insights into enzyme kinetics and inhibition pathways.

Case Study 1: Antimicrobial Evaluation

A detailed evaluation of the antimicrobial properties of this compound revealed significant activity against multiple bacterial strains. The study utilized disk diffusion methods to assess inhibition zones, demonstrating that modifications on the dichlorophenyl group could enhance antimicrobial efficacy.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship indicated that the positioning of chlorine atoms on the phenyl ring significantly affects biological activity. Variations in chlorination patterns were associated with differing levels of antimicrobial and anti-inflammatory effects .

Mechanism of Action

The mechanism of action of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate with analogous β-keto esters, focusing on substituent effects, applications, and physicochemical properties.

Chlorinated Aromatic Derivatives

Ethyl 3-(3,5-Dichlorophenyl)-3-oxopropanoate (CAS: 172168-01-3)

- Structural Difference : Chlorine atoms at the 3,5-positions of the phenyl ring instead of 2,3.

- Application : Used in synthesizing pyrazole derivatives with enhanced metabolic stability in medicinal chemistry .

- Similarity Score : 0.96 (based on structural similarity metrics) .

Ethyl 3-(3,4-Dichlorophenyl)-3-oxopropanoate (CAS: 53090-43-0)

- Structural Difference : Chlorines at the 3,4-positions.

- Application : A precursor to pyrazole-carboxamide derivatives targeting YAP/TAZ-TEAD protein interactions in cancer therapy .

- Similarity Score : 0.96 .

Ethyl 3-(2,5-Dichlorophenyl)-3-oxopropanoate (CAS: 53090-44-1)

- Structural Difference : Chlorines at 2,5-positions.

- Impact : The asymmetric substitution may alter crystallinity and solubility compared to the 2,4-isomer.

- Application: Limited data on specific applications, but structurally similar to fungicidal pyrazolone derivatives .

Fluorinated and Mixed Halogen Derivatives

Ethyl 3-(2-Fluorophenyl)-3-oxopropanoate (CAS: 638-801-8)

- Structural Difference : Replaces chlorine with fluorine at the 2-position.

- Application : Used in antibacterial and antifungal agent synthesis .

Ethyl 3-(3,5-Difluorophenyl)-3-oxopropanoate

- Structural Difference : Fluorines at 3,5-positions.

- Impact : The symmetric difluoro substitution improves lipophilicity, making it favorable for blood-brain barrier penetration in CNS drug candidates .

Heteroaromatic and Alkyl-Substituted Derivatives

Ethyl 3-(2-Chloropyridin-3-yl)-3-oxopropanoate

- Structural Difference : Pyridine ring replaces benzene, with chlorine at the 2-position.

- Impact : The nitrogen in the pyridine ring introduces basicity, altering solubility and coordination properties.

- Application : Intermediate in kinase inhibitor synthesis .

Ethyl 3-Cyclopropyl-3-oxopropanoate Derivatives

- Example: Ethyl 2-(4-chlorobenzyl)-3-cyclopropyl-3-oxopropanoate (CAS: N/A).

- Structural Difference : Cyclopropyl group replaces the aromatic ring.

- Impact : The strained cyclopropane ring enhances reactivity in ring-opening reactions, useful in prostaglandin analogs .

Comparative Data Table

Research Findings and Trends

- Substituent Position Matters: Ortho-chlorine in this compound increases steric hindrance, reducing reaction rates in some nucleophilic substitutions compared to meta-substituted analogs .

- Halogen Effects : Fluorinated derivatives exhibit improved pharmacokinetic profiles due to enhanced metabolic stability, while chlorinated analogs show stronger electrophilicity .

- Biological Activity : Pyrazole derivatives synthesized from the target compound demonstrate higher anticancer activity compared to those from 3,4-dichloro analogs, likely due to optimized steric interactions with target proteins .

Biological Activity

Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative analysis with related compounds, and findings from relevant studies.

Compound Overview

- Molecular Formula : C₁₁H₁₀Cl₂O₃

- Molecular Weight : 261.10 g/mol

- Structure : The compound features a 2,4-dichlorophenyl group attached to a propanoate moiety with a carbonyl group adjacent to the ester functional group, contributing to its reactivity and biological properties .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Research indicates that it can act as an inhibitor of certain enzymes involved in inflammatory pathways and other biological processes:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, leading to modulation of various biochemical pathways.

- Anti-inflammatory Properties : Studies suggest that it exhibits potential as an anti-inflammatory agent by inhibiting enzymes that contribute to inflammation.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity. Its structural analogs have shown promise in this area, indicating that this compound may also possess similar properties.

Toxicity Studies

Toxicity assessments have been conducted using model organisms such as Daphnia magna and Saccharomyces cerevisiae. These studies have demonstrated varying levels of toxicity based on structural modifications:

- Daphnia magna Bioassay : The compound exhibited moderate toxicity levels, with lethality rates influenced by the presence of halogen atoms in the structure .

- Yeast Cell Studies : The compound's effects on yeast growth indicated potential resistance mechanisms involving multidrug transporters .

Comparative Analysis

A comparison with related compounds highlights the unique biological activity profile of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 3-(2,6-dichlorophenyl)-3-oxopropanoate | C₁₁H₁₀Cl₂O₃ | Different chlorination pattern; studied for polymorphism. |

| Ethyl 3-(2-chlorophenyl)-3-oxopropanoate | C₉H₈ClO₃ | Simpler structure; may lead to different reactivity. |

| Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate | C₁₁H₉Cl₂N O₅ | Contains a nitro group; potential acetylcholinesterase inhibitor. |

Case Studies and Research Findings

- Anti-inflammatory Activity : A study evaluated the efficacy of this compound in reducing inflammation markers in animal models, showing significant reductions in cytokine levels compared to controls.

- Antimicrobial Testing : In vitro tests against various bacterial strains demonstrated that the compound exhibited inhibitory effects comparable to established antibiotics, suggesting its potential as a therapeutic agent .

- Mechanistic Insights : Research utilizing molecular docking studies has revealed insights into the binding affinity of this compound with target proteins involved in cell signaling pathways related to cancer proliferation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate?

The compound is typically synthesized via Claisen-Schmidt condensation or modified Friedel-Crafts acylation. For example, a reported method involves reacting 2,4-dichlorophenylacetone derivatives with ethyl oxalyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions . Alternatively, intermediates like ethyl chloro[(2,4-dichlorophenyl)hydrazono]acetate can be coupled with nitrile-containing reagents to form the target compound in moderate yields (25–50%) . Key steps include rigorous exclusion of moisture and monitoring reaction progress via TLC (hexane:ethyl acetate, 3:1).

Q. Which spectroscopic techniques are essential for characterizing this compound?

- 1H NMR : Look for characteristic peaks:

- Ethyl ester protons: δ 1.2–1.5 ppm (triplet, CH₃) and δ 4.1–4.4 ppm (quartet, CH₂).

- Aromatic protons: δ 7.3–7.8 ppm (multiplet, 2,4-dichlorophenyl group).

- Ketone carbonyl proton: Absence of a distinct peak (enol tautomerization may complicate interpretation) .

Q. What are the primary research applications of this compound?

It serves as a precursor in synthesizing heterocyclic compounds (e.g., pyrazoles, pyrimidines) for medicinal chemistry . In biological studies, derivatives have been explored as enzyme inhibitors (e.g., cannabinoid receptor ligands) or metabolic pathway probes .

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale syntheses?

- Solvent Selection : Use aprotic solvents (e.g., THF, DCM) to minimize side reactions.

- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve regioselectivity .

- Temperature Control : Maintain reactions at 0–5°C to suppress enolization and by-product formation .

- Purification : Employ column chromatography with gradient elution (hexane to ethyl acetate) to isolate high-purity product (>95%) .

Q. How to resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR shifts (e.g., ketone proton visibility) often arise from tautomerization or solvent effects. To address this:

- Record spectra in deuterated DMSO to stabilize enolic forms.

- Compare data with isotopically labeled analogs (e.g., ¹³C-labeled derivatives) to confirm assignments .

- Validate using 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What computational methods are suitable for studying its reactivity?

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic sites for functionalization.

- Molecular Dynamics : Simulate solvent effects on tautomeric equilibrium .

- Docking Studies : Model interactions with biological targets (e.g., CB1 receptors) to guide derivative design .

Q. How to mitigate hazards during handling and storage?

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and lab coats.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile intermediates.

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis .

Q. Methodological Notes for Data Interpretation

- Chromatographic Purity : Use HPLC (C18 column, acetonitrile:water 70:30) with UV detection at 254 nm to quantify impurities.

- Crystallography : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 298 K) resolves structural ambiguities, such as bond angles in spirocyclic derivatives .

Properties

IUPAC Name |

ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O3/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVFFNRCSJWXPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337344 | |

| Record name | Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60868-41-9 | |

| Record name | Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60868-41-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.